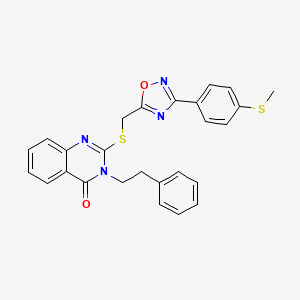
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a heterocyclic organic compound known for its complex structure and notable chemical properties. It finds applications in various scientific fields due to its unique chemical framework, combining oxadiazole and quinazolinone moieties.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
Initial step: synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.
Intermediate step: conversion of the carbaldehyde to 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate.
Final step: condensation of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate with 3-phenethylquinazolin-4(3H)-one under suitable conditions, typically involving heating in the presence of a base.
Industrial production methods: For large-scale production, the process typically involves optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques are employed to enhance efficiency and quality.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: : Typically under mild conditions using agents like m-chloroperoxybenzoic acid.
Reduction: : Often using hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution facilitated by various reagents.
Common reagents and conditions:
Oxidizing agents: m-Chloroperoxybenzoic acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions: The primary products depend on the reaction type but include derivatives with modifications at the oxadiazole or quinazolinone rings, leading to diverse functional groups being introduced.
Wissenschaftliche Forschungsanwendungen
In chemistry, this compound serves as a precursor in synthesizing more complex molecules and as a reagent in organic reactions. In biology, its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it plays a role in the development of new pharmaceuticals with improved efficacy and reduced side effects. In industry, it's used in the manufacturing of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets, often enzymes or receptors, leading to changes in cellular pathways. It can modulate enzyme activity or disrupt cell signaling, contributing to its biological effects. The pathways involved typically include those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinazolinone and oxadiazole derivatives, this compound stands out due to its dual functionality, enhancing its versatility and efficacy. Similar compounds include 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one and 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one, each with unique substituents that modify their activity and applications.
Eigenschaften
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-33-20-13-11-19(12-14-20)24-28-23(32-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQJYZATKVTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














